9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-21-12-14(22)18-9-19-15(12)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPWZLBPHMXFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxamides using reagents like formic acid or triethyl orthoformate . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: It may be utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Purine vs. Pyrimidine-Based Analogs
The compound differs from classical pyrimidine-based inhibitors like PI-103 (4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine), a dual PI3K/mTOR inhibitor, by replacing the pyridine-thienopyrimidine core with a purine system. This substitution may alter kinase selectivity and metabolic stability, as purines often exhibit distinct binding interactions with ATP-binding pockets .
Piperazine vs. Morpholine Linkers
Functional Group Variations
Thienopyrimidine Substituents
The thieno[3,2-d]pyrimidine group is shared with compounds like 8-(2-chlorophenyl)-9-(4-chlorophenyl)-6-[4-(tetrahydro-2H-pyran-4-ylacetyl)piperazin-1-yl]-9H-purine (), which demonstrated high purity (>99% HPLC) and moderate yields (68–94%). However, the target compound’s lack of chlorophenyl substituents may reduce off-target interactions with cannabinoid receptors, a common issue in CBD analogs .
Methyl Group at the 9-Position
The 9-methyl group distinguishes it from derivatives like 6-(4-acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (), where bulky aryl groups at positions 8 and 9 enhance receptor binding but increase molecular weight (e.g., 523.5 g/mol for Compound 35 vs. ~450 g/mol estimated for the target compound) .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Kinase Inhibition: Thienopyrimidine-piperazine hybrids (e.g., PI-103) inhibit PI3Kα (IC₅₀ = 8 nM) but suffer from short half-lives (<10 min in vivo). The purine core may improve metabolic stability .
- Cannabidiol (CBD) Mimicry: Functionalized 6-piperazin-1-yl-purines () show affinity for cannabinoid receptors, but the thienopyrimidine substitution in the target compound likely shifts activity toward kinase inhibition .
Physicochemical Data
Yield and Purity Challenges
- Yield Optimization: Piperazine coupling reactions typically yield 40–80% (–3), but steric hindrance from the thienopyrimidine group may reduce efficiency.
- Purification : HPLC or recrystallization (e.g., 95% EtOH) is critical, as seen in analogs with >95% purity .
Biological Activity
The compound 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a derivative of purine and thienopyrimidine, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and its potential as a lead compound in drug development.
Chemical Structure and Properties
The molecular formula for 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is , with a molecular weight of approximately 318.41 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine moiety linked to a piperazine ring, which is critical for its biological interactions.
Research indicates that this compound acts primarily as an mTOR kinase inhibitor . The mammalian target of rapamycin (mTOR) is a crucial regulator in cell growth and proliferation pathways, making it an attractive target for cancer therapy. Inhibition of mTOR can lead to reduced tumor growth and increased apoptosis in malignant cells .
Antitumor Activity
In a study evaluating the compound's biological activity, it was found to exhibit significant antiproliferative effects against various cancer cell lines. The lead compound demonstrated an IC50 in the low micromolar range, indicating potent activity against cancerous cells. Notably, it showed selectivity over PI3Kα, suggesting a favorable therapeutic profile compared to other kinase inhibitors .
Pharmacological Profile
The pharmacological profile of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine includes:
- High selectivity for mTOR over related kinases.
- Low cytotoxicity towards normal cells.
- Potential for oral bioavailability based on structural characteristics.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆S |
| Molecular Weight | 318.41 g/mol |
| Target | mTOR |
| IC50 (MCF7) | ~1 µM |
| IC50 (A549) | ~0.5 µM |
| Selectivity | High for mTOR over PI3Kα |
| In Vivo Efficacy | Significant tumor reduction observed |
Q & A
Synthesis and Optimization
Basic: What are the key synthetic routes for preparing 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine? Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions between a purine derivative (e.g., 6-chloro-9-methylpurine) and a thieno[3,2-d]pyrimidin-4-yl-piperazine precursor. General procedures (e.g., "Procedure E" from ) involve coupling under reflux in aprotic solvents (e.g., DMF or THF) with bases like triethylamine. Purification is achieved via column chromatography, followed by recrystallization. Yields typically range from 39% to 79% depending on steric/electronic effects of substituents .
Advanced: How can low yields in piperazine-purine coupling reactions be mitigated? Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity of the piperazine moiety. Strategies include:
- Pre-activation : Use of Boc-protected piperazine to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., from 9% to 71% yield in for compound 32).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like KI accelerate SNAr mechanisms .
Structural Characterization
Basic: What analytical techniques confirm the structure of this compound? Methodological Answer:
- 1H/13C NMR : Key signals include the purine C8-H (~δ 8.5 ppm) and piperazine N-CH2 protons (~δ 3.5-4.0 ppm). Thienopyrimidine protons appear as distinct aromatic multiplet signals (δ 7.0-8.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 523.5 [M+1] for compound 35 in ) confirm molecular weight.
- HPLC : Purity >95% is critical; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
Advanced: How are ambiguous NMR signals resolved for structurally similar derivatives? Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishing thienopyrimidine vs. purine protons) .
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry and confirms piperazine-thienopyrimidine connectivity (e.g., compound 37 in with 99% purity).
Pharmacological Profiling
Basic: What assays are used to evaluate the compound’s biological activity? Methodological Answer:
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like cannabinoid receptors (CBD analogs in ).
- Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using ADP-Glo™ or colorimetric substrates.
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines .
Advanced: How are contradictory activity data between analogs rationalized? Methodological Answer:
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thienopyrimidine) with activity trends. For example, compound 38 () with a thiopyranyl group shows improved solubility and target engagement vs. compound 35.
- Molecular docking : Identifies steric clashes or hydrogen-bonding mismatches in binding pockets (e.g., piperazine orientation in ).
Stability and Degradation
Basic: How is the compound’s stability under varying conditions assessed? Methodological Answer:
- Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
- HPLC-MS : Monitors degradation products (e.g., hydrolyzed piperazine or oxidized purine rings) .
Advanced: What strategies stabilize labile functional groups during storage? Methodological Answer:
- Lyophilization : Prevents hydrolysis of the thienopyrimidine ring in aqueous buffers.
- Light-sensitive packaging : Amber vials reduce photodegradation of the purine core.
- Excipient selection : Cyclodextrins or PEG coatings enhance thermal stability .
Data Reproducibility
Basic: How can batch-to-batch variability in synthesis be minimized? Methodological Answer:
- Strict stoichiometry : Use of automated syringe pumps for reagent addition (e.g., piperazine:purine molar ratio 1.2:1).
- In-line analytics : Real-time FTIR monitors reaction progress to ensure completion .
Advanced: How are discrepancies in biological replicate data addressed? Methodological Answer:
- Blinded experiments : Eliminate observer bias in activity scoring.
- Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR + ITC for binding affinity).
- Meta-analysis : Pool data from multiple labs to identify outliers (e.g., ’s receptor interaction studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
